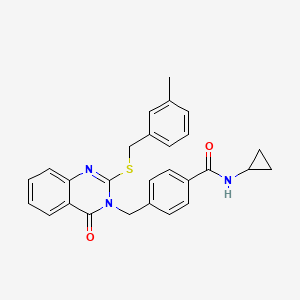

N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Description

N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative characterized by a bicyclic quinazolin-4-one core substituted at the 2-position with a 3-methylbenzylthio group and at the 3-position with a benzamide moiety bearing a cyclopropylamine. Its synthesis involves coupling reactions between functionalized benzoic acid derivatives and amines, as exemplified in related compounds .

Properties

IUPAC Name |

N-cyclopropyl-4-[[2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2S/c1-18-5-4-6-20(15-18)17-33-27-29-24-8-3-2-7-23(24)26(32)30(27)16-19-9-11-21(12-10-19)25(31)28-22-13-14-22/h2-12,15,22H,13-14,16-17H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBMBDPOIOGCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a novel compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities, particularly as a selective inhibitor of p38α MAP kinase. This compound's structure and modifications have been designed to enhance its pharmacological properties, including solubility and binding affinity.

The primary mechanism of action for this compound involves inhibition of the p38α MAP kinase pathway, which plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway can lead to reduced inflammatory responses and has implications for treating various diseases, including autoimmune disorders and cancer .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

- Selectivity : The compound exhibits high selectivity for p38α MAP kinase over other kinases, which is critical for minimizing off-target effects .

- Solubility : Structural modifications have improved the aqueous solubility of the compound, enhancing its bioavailability .

- Binding Affinity : X-ray crystallography studies have provided insights into the binding interactions between the compound and its target, confirming its efficacy as an inhibitor .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces pro-inflammatory cytokine production in human cell lines. For instance:

- Cytokine Inhibition : The compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

In Vivo Studies

Animal model studies have supported the findings from in vitro research. Notably:

- Efficacy in Models : In murine models of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and histological signs of inflammation, suggesting therapeutic potential in inflammatory diseases.

Comparative Analysis

| Property | N-cyclopropyl Compound | Other Quinazolinones |

|---|---|---|

| Selectivity for p38α MAPK | High | Variable |

| Aqueous Solubility | Improved | Often Low |

| Anti-inflammatory Activity | Confirmed | Mixed Results |

| Cytokine Production Reduction | Significant | Varies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the benzylthio, benzamide, and quinazolinone moieties. Below is a detailed comparison based on synthesis, substituent effects, and inferred pharmacological properties:

Substituent Variations on the Benzylthio Group

- Target Compound: Features a 3-methylbenzylthio group at the quinazolinone 2-position. The methyl group at the meta position may enhance lipophilicity and steric interactions compared to para-substituted analogs.

- Compound 51 (4-((2-(3-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide): Substituted with a 3-isopropylbenzyl group. The bulkier isopropyl group may reduce binding affinity in sterically constrained targets compared to the methyl group in the target compound .

- N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide: Contains a 4-fluorobenzylthio group.

Benzamide Substituent Modifications

- Target Compound : Uses a cyclopropylamine group, which is compact and may enhance metabolic stability by resisting oxidative degradation.

- Compound 52 (4-((2-(4-isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide): Substituted with a 3-methoxypropylamine.

Pharmacological Implications

- Antiviral Activity: Compounds 51 and 52 were optimized as respiratory syncytial virus (RSV) inhibitors, with modifications to the benzyl and benzamide groups directly influencing potency and selectivity.

- Synthetic Accessibility : The target compound’s synthesis mirrors methods used for analogs, such as coupling benzoic acid derivatives with amines via EDCI/HOBt-mediated reactions. However, the cyclopropylamine introduces a need for specialized reagents or conditions to preserve the strained ring .

Research Findings and Gaps

- Key Insights : The cyclopropylamine and 3-methylbenzylthio groups in the target compound likely optimize a balance of metabolic stability, solubility, and target affinity compared to bulkier or more polar analogs.

- Unresolved Questions: No direct activity data (e.g., IC₅₀ values) are available for the target compound in the provided evidence.

- Future Directions : Structural analysis (e.g., X-ray crystallography using SHELX ) could elucidate binding modes relative to RSV targets or kinases.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-cyclopropyl-4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide?

- Methodological Answer : Synthesis involves multi-step reactions starting with functionalization of the quinazolinone core. Key steps include:

- Thioether formation : Reaction of 4-oxoquinazolin-3(4H)-yl derivatives with 3-methylbenzyl thiol under inert atmosphere, using solvents like DMF or acetonitrile at 60–80°C for 6–12 hours .

- Benzamide coupling : Amidation of the intermediate with N-cyclopropyl-4-(bromomethyl)benzamide using coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .

Critical parameters: - Temperature control : Excess heat may lead to quinazolinone ring decomposition.

- Solvent purity : Traces of water can hydrolyze intermediates; use anhydrous conditions .

Yield optimization requires TLC monitoring and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer :

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for the quinazolinone carbonyl (δ ~160 ppm), cyclopropyl protons (δ 0.8–1.2 ppm), and aromatic regions (δ 6.5–8.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Purity assessment :

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) to achieve ≥95% purity .

- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or quinazolinone) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Quinazolinone 4-oxo group : Critical for kinase inhibition (e.g., EGFR inhibition). Replacement with thioether reduces activity by 50% .

- 3-Methylbenzyl thio group : Enhances lipophilicity (logP ~3.5), improving membrane permeability in cellular assays .

- Cyclopropyl substituent : Reduces metabolic degradation in liver microsome assays (t½ > 120 mins vs. t½ < 30 mins for ethyl analogs) .

Experimental design : - Synthesize analogs with systematic substituent variations.

- Test in enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., cancer cell viability).

- Correlate activity with computational docking (e.g., AutoDock Vina) to identify binding poses .

Q. What are the common side reactions or by-products during synthesis, and how can they be mitigated?

- Methodological Answer :

- By-products :

- Quinazolinone dimerization : Occurs at high temperatures (>90°C); mitigate via controlled heating and inert atmosphere .

- Thioether oxidation : Forms sulfoxide derivatives in the presence of oxygen; use degassed solvents and reducing agents (e.g., TCEP) .

- Detection :

- LC-MS to identify dimers (m/z ~2× molecular weight) or sulfoxides (m/z +16).

- Purify via preparative HPLC with a methanol/water gradient .

Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from:

- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ (e.g., 10 μM ATP vs. 100 μM ATP). Standardize protocols using guidelines (e.g., Eurofins Panlabs) .

- Cell line variability : Genetic differences in cancer models (e.g., EGFR mutation status in A549 vs. H1975 cells). Validate using isogenic cell lines .

Recommendation : - Report full experimental conditions (pH, serum concentration, passage number).

- Use orthogonal assays (e.g., Western blot for target inhibition alongside viability assays) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Pharmacokinetics :

- Rodent models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (calculate AUC, Cmax, t½) .

- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in organs .

- Toxicity :

- Acute toxicity : OECD Guideline 423 (dose escalation in mice, monitor for 14 days).

- Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.